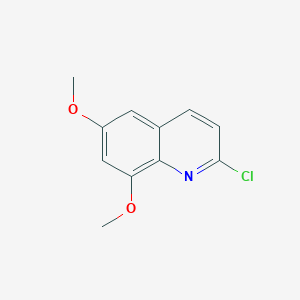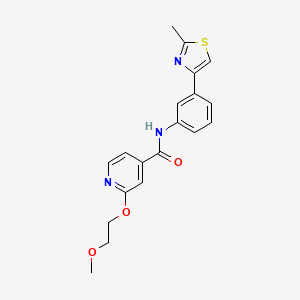
2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key signaling protein that regulates cell survival, growth, and metabolism. Inhibition of AKT has potential therapeutic applications in cancer, diabetes, and other diseases.
Aplicaciones Científicas De Investigación
Carrier-Mediated Uptake of Novel Small-Molecule Survivin Suppressants
A study on YM155 monobromide, a novel small-molecule survivin suppressant, revealed its potent antitumor activity and carrier-mediated uptake into cancer cells. This compound demonstrates significant potential in targeting survivin for cancer therapy, showcasing the importance of understanding specific carrier mechanisms for drug delivery and efficacy (Minematsu et al., 2009).
Fluorescence Bioimaging Applications
Research on squaraine derivatives highlighted their significant potential for fluorescence bioimaging applications. These compounds exhibit high two-photon absorption (2PA) cross sections, making them excellent candidates for deep tissue imaging and other bioimaging applications, illustrating the versatility of chemically engineered compounds for advanced imaging techniques (Chang et al., 2019).
Novel Synthesis Methods for Functionalized Compounds
The development of new synthetic methods for functionalized compounds, such as the facile access to highly fluorescent nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives, showcases the innovation in creating materials with specific properties for potential applications in nanotechnology and materials science (Ghodbane et al., 2012).
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-21-17(12-26-13)14-4-3-5-16(10-14)22-19(23)15-6-7-20-18(11-15)25-9-8-24-2/h3-7,10-12H,8-9H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFGQVYVDIWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

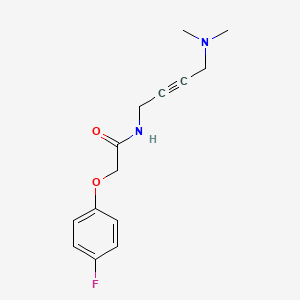
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)
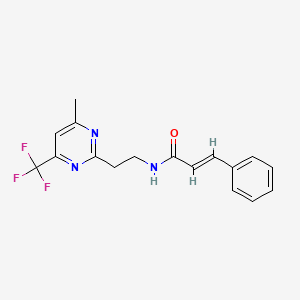
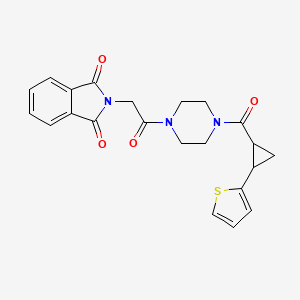
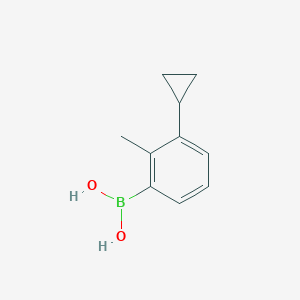
amino}acetamide](/img/structure/B2375812.png)

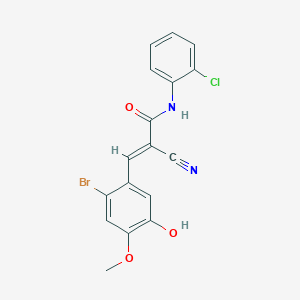
![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)
![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)
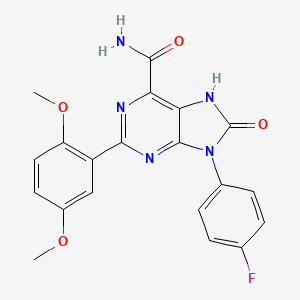
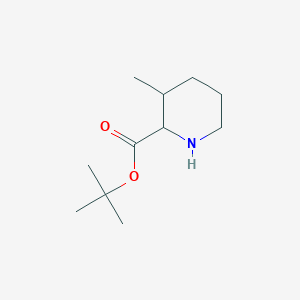
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)
